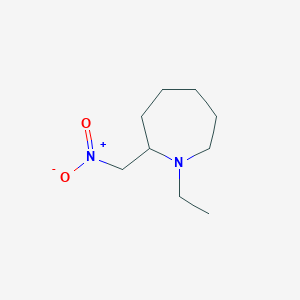
1-Ethyl-2-(nitromethyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(nitromethyl)azepane is an organic compound with the molecular formula C9H18N2O2 It features a seven-membered ring structure with an ethyl group and a nitromethyl group attached to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(nitromethyl)azepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Nitration: The nitromethyl group can be introduced through nitration reactions using nitrating agents such as nitric acid or nitronium tetrafluoroborate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-(nitromethyl)azepane undergoes various types of chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Nitroalkanes and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
1-Ethyl-2-(nitromethyl)azepane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(nitromethyl)azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
1-Ethyl-2-(nitromethyl)azepane can be compared with other similar compounds, such as:
1-Methyl-2-(nitromethyl)azepane: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2-(aminomethyl)azepane: Similar structure but with an aminomethyl group instead of a nitromethyl group.
1-Ethyl-2-(hydroxymethyl)azepane: Similar structure but with a hydroxymethyl group instead of a nitromethyl group.
Properties
CAS No. |
88301-44-4 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-ethyl-2-(nitromethyl)azepane |
InChI |
InChI=1S/C9H18N2O2/c1-2-10-7-5-3-4-6-9(10)8-11(12)13/h9H,2-8H2,1H3 |
InChI Key |
QEDFTJUFHUEYMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCCC1C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14401269.png)
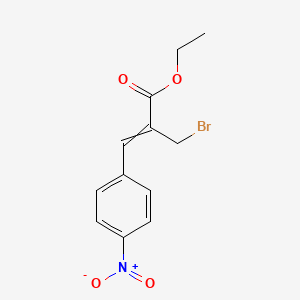
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)

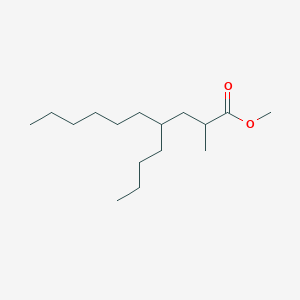
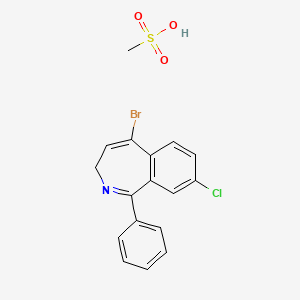
![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)
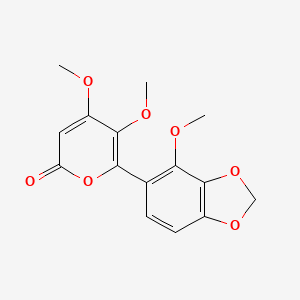
![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
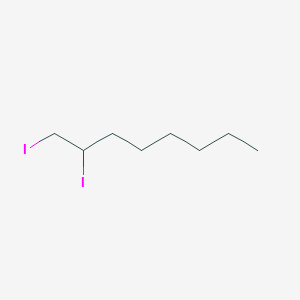
![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)
